molecular formula C6H12ClNO B2550052 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride CAS No. 2413870-51-4

3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride

Cat. No. B2550052
CAS RN: 2413870-51-4
M. Wt: 149.62
InChI Key: OWCAMBJMYHYNSA-UHFFFAOYSA-N
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Description

3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride, also known as tropanyl chloride, is a chemical compound that belongs to the class of tropane alkaloids. Tropanyl chloride is a synthetic derivative of atropine and scopolamine, which are natural alkaloids found in plants such as belladonna and jimsonweed. Tropanyl chloride has been widely used in scientific research for its unique chemical and pharmacological properties.

Mechanism of Action

Tropanyl chloride acts as a competitive antagonist of mAChRs. When 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride binds to the receptor, it prevents acetylcholine from binding to the receptor and activating its downstream signaling pathways. This results in a decrease in the activity of mAChRs, which can lead to a variety of physiological and pharmacological effects.
Biochemical and Physiological Effects
The effects of 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride on the body depend on the type of tissue or organ being studied. In the central nervous system, 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride can cause sedation, memory impairment, and hallucinations. In the cardiovascular system, 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride can cause decreased heart rate and blood pressure. In the respiratory system, 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride can cause bronchodilation and decreased respiratory rate. In the gastrointestinal system, 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride can cause decreased motility and secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride is its selectivity for mAChRs. This allows researchers to study the specific effects of blocking these receptors without affecting other signaling pathways. Tropanyl chloride is also relatively stable and can be stored for long periods of time. However, 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride has some limitations for lab experiments. It is highly toxic and can cause harm to researchers if not handled properly. It is also difficult to administer in vivo due to its poor solubility in water.

Future Directions

There are several future directions for the use of 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride in scientific research. One area of interest is the study of mAChRs in various disease states, such as Alzheimer's disease and schizophrenia. Another area of interest is the development of new drugs that target mAChRs for the treatment of various disorders. Additionally, 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride can be used as a tool to study the function of other G protein-coupled receptors, such as opioid receptors and adrenergic receptors.

Synthesis Methods

The synthesis of 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride involves the reaction of tropinone with hydrogen chloride gas. Tropinone is obtained from the oxidation of tropine, which is a natural alkaloid found in plants. The reaction between tropinone and hydrogen chloride gas results in the formation of 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride. The purity of 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Tropanyl chloride has been used in scientific research as a tool to study the function of muscarinic acetylcholine receptors (mAChRs). mAChRs are a class of G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. Tropanyl chloride is a selective antagonist of mAChRs and can be used to block the activity of these receptors. By blocking mAChRs, 3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride chloride can help researchers to understand the physiological and pathological roles of these receptors in various tissues and organs.

properties

IUPAC Name

3-oxa-7-azabicyclo[4.2.0]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-4-5-3-7-6(1)5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZBEJCCUMNERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2413870-51-4
Record name 3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
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